molecular formula C23H20F3N5O3S2 B1427101 Hydroxy dabrafenib CAS No. 1195767-77-1

Hydroxy dabrafenib

Número de catálogo: B1427101
Número CAS: 1195767-77-1
Peso molecular: 535.6 g/mol
Clave InChI: XUORVRVRUPDXCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Hydroxy dabrafenib undergoes further oxidation via CYP3A4 to form carboxy-dabrafenib . This oxidative reaction is a key metabolic pathway for this compound. The major products formed from this reaction include carboxy-dabrafenib and desmethyl-dabrafenib . Common reagents and conditions used in these reactions involve the presence of cytochrome P450 enzymes and appropriate cofactors to facilitate the oxidation process.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Hydroxy dabrafenib is formed through the oxidative metabolism of dabrafenib via cytochrome P450 enzymes (CYP3A4 and CYP2C8). It exhibits a twofold higher potency as an inhibitor of mutant BRAF compared to its parent compound. This enhanced activity suggests that this compound may contribute significantly to the therapeutic effects observed in patients treated with dabrafenib .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Mean OHD-to-DAB exposure ratio0.8
Bioavailability94.5% (oral administration)
Peak concentration (Tmax)2 hours
Half-lifeVaries with administration

Treatment of Melanoma

This compound is primarily utilized in the treatment of metastatic melanoma harboring BRAF V600 mutations. Clinical trials have demonstrated that patients receiving a combination of dabrafenib and trametinib (a MEK inhibitor) exhibit improved progression-free survival compared to those receiving either drug alone. The combination therapy has shown an objective response rate of approximately 67% .

Case Study: Efficacy in BRAF V600E Mutant Melanoma

In a pivotal study comparing dabrafenib plus trametinib versus vemurafenib, the combination therapy resulted in a median overall survival rate of 72% at 12 months, compared to 65% for vemurafenib alone. This highlights the potential of this compound in enhancing clinical outcomes for patients with advanced melanoma .

Pharmacodynamics and Toxicity Profile

The pharmacodynamics of this compound indicate that its plasma concentrations correlate with clinical efficacy and toxicity profiles. Studies have shown that higher trough plasma concentrations are associated with better clinical outcomes in BRAF-mutated melanoma patients . However, adverse events such as pyrexia and skin-related effects remain common, necessitating careful monitoring during treatment.

Research Findings

Recent studies have focused on the population pharmacokinetics and pharmacodynamics of this compound, revealing critical insights into its absorption and distribution characteristics in patients. Notably, it has been observed that inter-individual variability affects both clearance and volume distribution metrics for this compound .

Table 2: Summary of Clinical Trials Involving this compound

Study NamePopulationTreatmentOutcome
BRF113683BRAF V600 mutant melanomaDabrafenib vs Dacarbazine50% response rate
MEK115306Advanced solid tumorsDabrafenib + TrametinibImproved PFS
MEK116513Unresectable melanomaDabrafenib + Trametinib vs VemurafenibHigher OS in combination group

Mecanismo De Acción

Actividad Biológica

Hydroxy-dabrafenib is a significant metabolite of dabrafenib, a selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. This article delves into the biological activity of hydroxy-dabrafenib, exploring its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Hydroxy-dabrafenib is formed through the oxidative metabolism of dabrafenib by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This metabolite exhibits a twofold higher potency as an inhibitor of the mutant BRAF kinase compared to its parent compound, dabrafenib . The enhanced activity of hydroxy-dabrafenib contributes to the overall efficacy observed in patients treated with dabrafenib.

Pharmacokinetics

The pharmacokinetic profile of hydroxy-dabrafenib shows a terminal half-life of approximately 10 hours, which is comparable to that of dabrafenib . The mean metabolite-to-parent area under the curve (AUC) ratios following repeat-dose administration are approximately 0.9 for hydroxy-dabrafenib, indicating significant systemic exposure .

Table 1: Pharmacokinetic Parameters

ParameterDabrafenibHydroxy-Dabrafenib
Terminal Half-Life8 hours10 hours
AUC Ratio (Mean)-0.9
Clearance12 L/hr-

Biological Activity and Efficacy

Clinical studies have demonstrated that hydroxy-dabrafenib contributes to the therapeutic effects observed in patients with BRAF V600E mutations. The combination of dabrafenib with trametinib, a MEK inhibitor, has shown improved outcomes in terms of progression-free survival and overall response rates .

Case Study: Clinical Trials

In a pivotal clinical trial involving patients with BRAF V600E-positive melanoma, those treated with dabrafenib and trametinib exhibited a significant reduction in tumor size and improved survival rates compared to those receiving monotherapy . The pharmacodynamic effects included sustained inhibition of ERK phosphorylation, which is crucial for cell proliferation and survival.

Adverse Effects and Considerations

While hydroxy-dabrafenib enhances the efficacy of treatment, it is also associated with potential adverse effects such as pyrexia and fatigue. Monitoring plasma concentrations is essential to manage these toxicities effectively . The relationship between plasma drug exposure and clinical outcomes remains an area for further investigation.

Propiedades

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUORVRVRUPDXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195767-77-1
Record name Hydroxy dabrafenib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195767771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY DABRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N549WYF8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(2-hydroxy-1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (450 mg, 0.811 mmol) and saturated aqueous ammonium hydroxide (6.0 mL) were heated in a microwave reactor to 90° C. for 90 minutes. The reaction mixture was diluted with water, solution layered with ethyl acetate and pH of the mixture adjusted to 7 giving a gummy residue. The liquors were decanted and set aside; the gum was dissolved in mixture of warm ethyl acetate, dichloromethane and methanol and the solution added to the earlier liquors. The pH of this mixture was re-adjusted to 7.0. Organic phase was separated, dried (MgSO4), filtered and evaporated to give an orange colored foam which was dissolved in ethyl acetate (5 mL). Drop-wise addition of this solution to rapidly stirring hexanes (100 mL) gave a creamy white suspension which was filtered, filter pad washed with fresh hexanes, then air-dried to afford the title compound as a light yellow solid (370 mg, 81% yield). 1H NMR (400 MHz, DMSO-d6) d ppm 10.88 (s, 1H) 7.97 (d, J=5.05 Hz, 1H) 7.64-7.77 (m, 1H) 7.40-7.48 (m, 1H) 7.33-7.39 (m, 1H) 7.18-7.32 (m, 4H) 6.75 (s, 2H) 5.84 (d, J=5.05 Hz, 1H) 5.09 (t, J=5.43 Hz, 1H) 3.51 (d, J=5.31 Hz, 2H) 1.33 (s, 6H). MS (ESI): 536.0 [M+H]+.
Name
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(2-hydroxy-1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy dabrafenib
Reactant of Route 2
Hydroxy dabrafenib
Reactant of Route 3
Hydroxy dabrafenib
Reactant of Route 4
Hydroxy dabrafenib
Reactant of Route 5
Reactant of Route 5
Hydroxy dabrafenib
Reactant of Route 6
Hydroxy dabrafenib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.